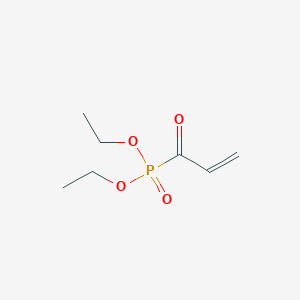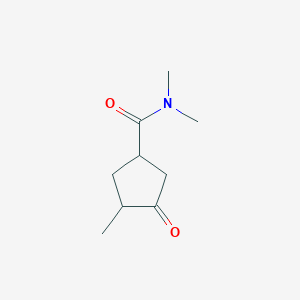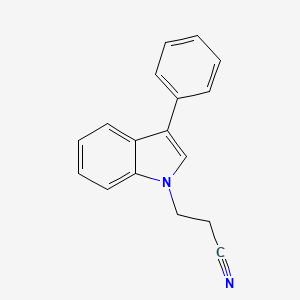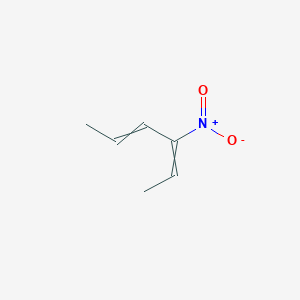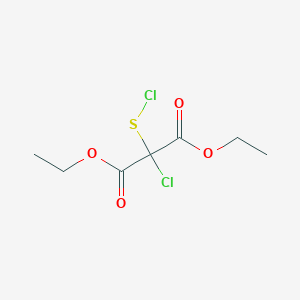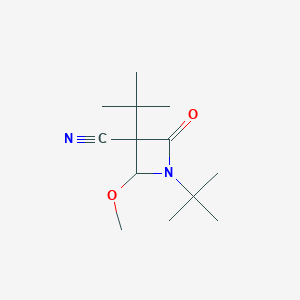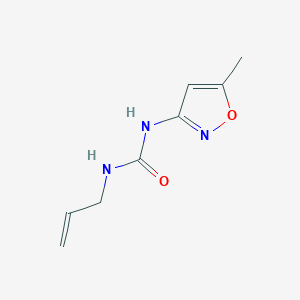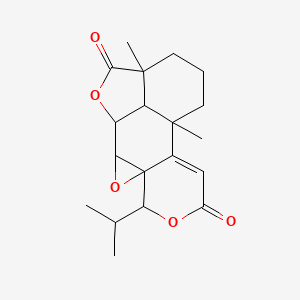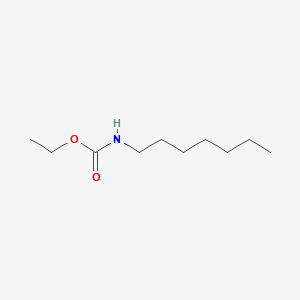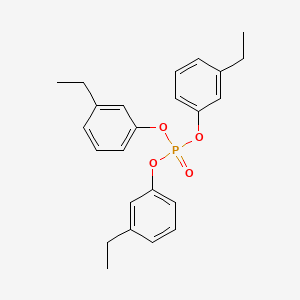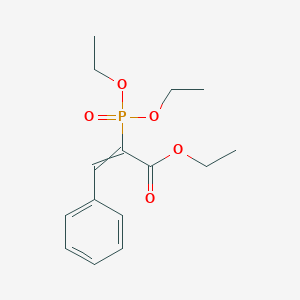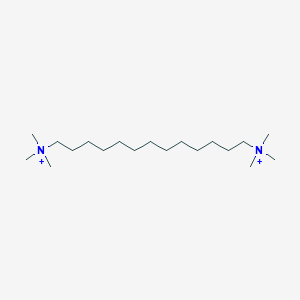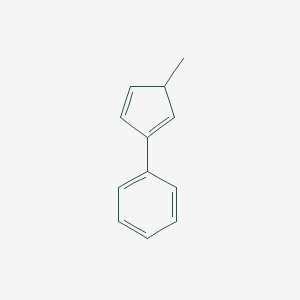![molecular formula C13H9Cl2FS B14646622 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene CAS No. 56096-95-8](/img/structure/B14646622.png)
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene is an organic compound characterized by the presence of chloromethyl, chlorophenyl, and fluorobenzene groups
準備方法
The synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl thiol and 4-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can yield thiols or other reduced forms.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of substituted benzene derivatives.
科学的研究の応用
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Pathways Involved: The pathways involved in its action depend on the specific application, but may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
When compared to similar compounds, 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene stands out due to its unique combination of functional groups:
Similar Compounds: Compounds such as 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-benzene and 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-chlorobenzene share structural similarities but differ in their reactivity and applications.
Uniqueness: The presence of both chloromethyl and fluorobenzene groups in the same molecule imparts distinct chemical properties, making it a valuable compound for specific research and industrial applications.
特性
CAS番号 |
56096-95-8 |
|---|---|
分子式 |
C13H9Cl2FS |
分子量 |
287.2 g/mol |
IUPAC名 |
1-(chloromethyl)-2-(4-chlorophenyl)sulfanyl-4-fluorobenzene |
InChI |
InChI=1S/C13H9Cl2FS/c14-8-9-1-4-11(16)7-13(9)17-12-5-2-10(15)3-6-12/h1-7H,8H2 |
InChIキー |
CIPKMFHLJUHMPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1SC2=C(C=CC(=C2)F)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
